1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA is a complex organic compound characterized by the presence of multiple aromatic rings and urea functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenyl isocyanate with 4-[(4-aminophenyl)methyl]phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-CHLOROPHENYL)-3-(4-NITROPHENYL)UREA
- 1-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)UREA
- 1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)UREA
Comparison: 1-(4-CHLOROPHENYL)-3-{4-[(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}PHENYL)METHYL]PHENYL}UREA is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C27H22Cl2N4O2 |
---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[4-[[4-[(4-chlorophenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C27H22Cl2N4O2/c28-20-5-13-24(14-6-20)32-26(34)30-22-9-1-18(2-10-22)17-19-3-11-23(12-4-19)31-27(35)33-25-15-7-21(29)8-16-25/h1-16H,17H2,(H2,30,32,34)(H2,31,33,35) |
InChI-Schlüssel |
UISSXOMBNGSZGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC(=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.